Oxamide, N,N,N',N'-tetradodecyldithio-
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Overview
Description
Oxamide, N,N,N’,N’-tetradodecyldithio- is a specialized organic compound that belongs to the class of oxamides It is characterized by the presence of long dodecyl chains and dithio groups attached to the nitrogen atoms of the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N,N’,N’-tetradodecyldithio- typically involves the reaction of oxamide with dodecylamine and a sulfurizing agent. One common method is to react oxamide with dodecylamine in the presence of a sulfurizing agent such as sulfur dichloride or phosphorus pentasulfide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N,N’,N’-tetradodecyldithio- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N,N’,N’-tetradodecyldithio- undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The long dodecyl chains can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Oxamide, N,N,N’,N’-tetradodecyldithio- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Oxamide, N,N,N’,N’-tetradodecyldithio- involves its interaction with molecular targets such as enzymes and receptors. The dithio groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The long dodecyl chains can also interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Oxamide: The parent compound with a simpler structure and different chemical properties.
N,N’-Dioctyl oxamide: A similar compound with shorter alkyl chains.
N,N’-Dibutyl oxamide: Another similar compound with even shorter alkyl chains.
Uniqueness
Oxamide, N,N,N’,N’-tetradodecyldithio- is unique due to its long dodecyl chains and dithio groups, which impart distinct chemical and physical properties. These features make it suitable for applications that require specific interactions with biological membranes and proteins.
Properties
CAS No. |
63867-47-0 |
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Molecular Formula |
C50H100N2S2 |
Molecular Weight |
793.5 g/mol |
IUPAC Name |
N,N,N',N'-tetradodecylethanedithioamide |
InChI |
InChI=1S/C50H100N2S2/c1-5-9-13-17-21-25-29-33-37-41-45-51(46-42-38-34-30-26-22-18-14-10-6-2)49(53)50(54)52(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3 |
InChI Key |
CMUSAIAPZJEUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)C(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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